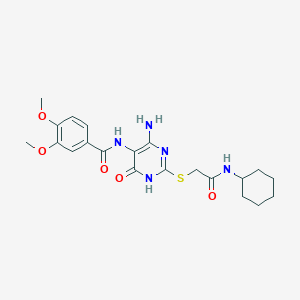
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid (CPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPC has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has also been shown to disrupt the cell membrane of bacteria, leading to their death. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to scavenge free radicals and inhibit inflammatory mediators, leading to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the disruption of bacterial cell membranes, and the scavenging of free radicals. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has several advantages for lab experiments, including its high purity and stability. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid can also be synthesized using different methods, allowing for optimization of yields. However, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid, including the development of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid-based drugs for cancer therapy and antimicrobial agents. Additionally, further studies are needed to understand the mechanisms underlying 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid's antioxidant and anti-inflammatory properties. Moreover, the optimization of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid synthesis methods and the development of new methods for 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid synthesis are also potential future directions for research on 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid.
Conclusion:
In conclusion, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has shown promising results in inhibiting cancer cell growth, antimicrobial activity, and antioxidant and anti-inflammatory properties. However, further research is needed to fully understand 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid's potential and limitations.
Synthesemethoden
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 5-chloro-2-amino-1H-imidazole-4-carboxylic acid with phenyl isocyanate and then with methyl chloroformate. Another method involves the reaction of 5-chloro-2-amino-1H-imidazole-4-carboxylic acid with phenyl isocyanate and then with ethyl chloroformate. These methods have been optimized to obtain high yields of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has also been studied for its antimicrobial properties, showing promising results against various bacterial strains. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-9-8(10(17)18)14-11(15-9)16-12(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWLWHCZUPTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=C(N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)

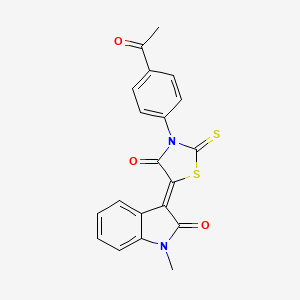
![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)
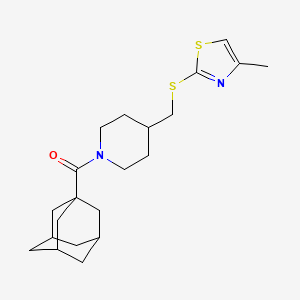
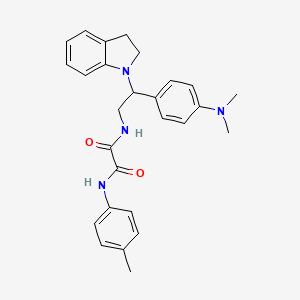
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
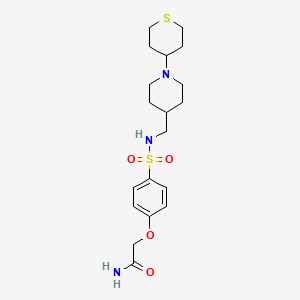
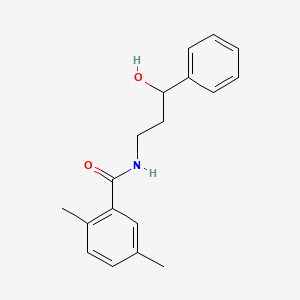
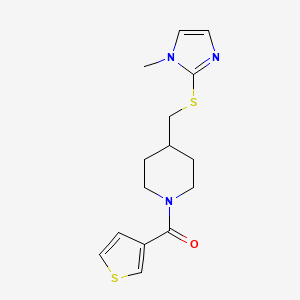
![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)


